Scientific Field: Pharmacology
Application Summary: “6-fluoro-1H-indazol-5-amine” has been used in the development of GSK583, a highly potent and selective inhibitor of RIP2 kinase.
Scientific Field: Neurology
Application Summary: A compound named 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) was synthesized and labeled with fluorine-18 (18F) for use in positron emission tomography (PET) imaging.
Scientific Field: Oncology
Results or Outcomes: The compound showed potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC50 value of 14.3±4.4 μM.
Scientific Field: Microbiology
Application Summary: Indazole-containing heterocyclic compounds, such as “6-fluoro-1H-indazol-5-amine”, have been found to have a wide variety of medicinal applications, including as antimicrobial agents.
Scientific Field: Organic Chemistry
Application Summary: “6-fluoro-1H-indazol-5-amine” can be used in the synthesis of 1H- and 2H-indazoles.
6-Fluoro-1H-indazol-5-amine is an organic compound characterized by the molecular formula and a molecular weight of approximately 151.14 g/mol. It features a fluoro group at the 6-position and an amino group at the 5-position of the indazole ring system. This compound is notable for its potential applications in medicinal chemistry, particularly in drug discovery due to its unique structural attributes that influence biological activity.
There is no current research available on the specific mechanism of action of 6-fluoro-1H-indazol-5-amine. However, indazole derivatives have been explored for various biological activities, including anti-cancer and anti-inflammatory properties [, ]. The presence of the fluorine and amine group in 6-fluoro-1H-indazol-5-amine could potentially influence its interaction with biological targets, but this remains speculative without further investigation.
6-Fluoro-1H-indazol-5-amine participates in several significant organic reactions, including:
These reactions highlight its versatility as a building block in synthetic organic chemistry.
The biological activity of 6-fluoro-1H-indazol-5-amine has been explored in various studies, indicating potential pharmacological properties. It has been recognized as a selective inhibitor for certain enzymes, such as CYP1A2, which plays a role in drug metabolism. The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications .
Several synthesis methods for 6-fluoro-1H-indazol-5-amine have been documented:
6-Fluoro-1H-indazol-5-amine has several applications:
Interaction studies involving 6-fluoro-1H-indazol-5-amine have focused on its binding affinity to various biological targets. For instance, it has shown potential as an inhibitor of CYP1A2, suggesting that it could influence drug metabolism and efficacy when used in combination therapies . Further studies are needed to elucidate its full interaction profile with other proteins.
Several compounds share structural similarities with 6-fluoro-1H-indazol-5-amine. Here is a comparison highlighting their uniqueness:
Compound Name | Similarity | Unique Features |
---|---|---|
5-Amino-6-fluoro-1H-indazole | 0.97 | Contains an amino group at position 5 |
6-Fluoro-1H-indazole | 0.95 | Lacks the amino group but retains the fluoro substituent |
6-Fluoroindazole derivatives | Varies | Various substitutions on the indazole core |
N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine | 0.94 | Combines quinoline structure with indazole |
These compounds illustrate the diversity within the indazole family while emphasizing the specific characteristics that make 6-fluoro-1H-indazol-5-amine particularly interesting for research and development.